molecular formula C16H18FN3O2S B2412745 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034319-73-6

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2412745
CAS RN: 2034319-73-6
M. Wt: 335.4
InChI Key: XRRAYOITVKDVLB-UHFFFAOYSA-N
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Description

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications in Cancer

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex molecule, part of a broader class of compounds with significant implications in therapeutic research, particularly in oncology. The molecule's structure, characterized by a pyrimidine and thiophene moiety, suggests it may have utility in drug design and cancer therapy due to its biochemical properties.

  • S-1 in Gastric Cancer : S-1, a related compound, is an oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine based on 5-fluorouracil (5-FU) modulation. S-1 has shown significant efficacy in gastric cancer, with studies demonstrating prolonged 5-FU concentration in blood, leading to a higher overall response rate in late phase II studies. Ongoing phase III studies aim to validate S-1's survival benefits in advanced gastric cancer, indicating the potential of related fluoropyrimidines in cancer treatment (Maehara, 2003).

  • Bioactive Heterocycles in Medicinal Chemistry : The incorporation of heterocycles like furan and thiophene in nucleobase and nucleoside analogues has been shown to significantly impact antiviral, antitumor, and antimycobacterial activities. The presence of these heterocycles in compounds like 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone underscores the molecule's potential in medicinal chemistry and drug design (Ostrowski, 2022).

Molecular Detection and Chemosensors

The structural elements present in 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone are indicative of potential applications in chemosensor development and molecular detection.

  • Fluorescent Chemosensors : Molecules like 4-methyl-2,6-diformylphenol (DFP), which have structural similarities with the compound , have been utilized in developing chemosensors for detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors spotlight the potential of structurally similar compounds in molecular detection (Roy, 2021).

Pharmacogenetics and Metabolism

Understanding the metabolism and genetic factors influencing the efficacy and toxicity of compounds like 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is crucial for personalized medicine.

  • Dihydropyrimidine Dehydrogenase in Cancer Treatment : Fluoropyrimidines like 5-FU are extensively used in solid tumor treatments. The pharmacogenetic testing for dihydropyrimidine dehydrogenase (DPD) polymorphisms is instrumental in predicting severe toxicities and personalizing fluoropyrimidine-based regimens, underscoring the significance of understanding metabolic pathways in the effective use of related compounds (Del Re et al., 2017).

properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-2-13-15(17)16(19-10-18-13)22-12-3-5-20(8-12)14(21)7-11-4-6-23-9-11/h4,6,9-10,12H,2-3,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRAYOITVKDVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CSC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

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